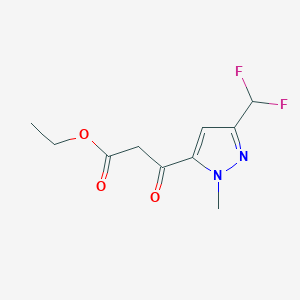
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and insecticidal properties . The presence of the difluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
The synthesis of Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate involves several steps. One common method includes the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, followed by esterification with ethyl oxalate . The reaction conditions typically involve the use of metal-based catalysts and specific reagents to achieve the desired product. Industrial production methods may utilize advanced techniques such as continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of microbial growth and other biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s bioactivity is attributed to its unique chemical structure and functional groups.
Comparison with Similar Compounds
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate can be compared with other difluoromethyl pyrazole derivatives, such as:
2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Known for its superior antibacterial effects.
Fluxapyroxad: A commercially available pesticide containing difluoromethyl pyrazole.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and stability compared to other similar compounds.
Biological Activity
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate, a compound with the CAS number 1923194-73-3, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C10H12F2N2O3
Molecular Weight: 246.21 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound involves the reaction of difluoromethyl-substituted pyrazole derivatives with ethyl acetoacetate. The process typically utilizes various catalysts and reaction conditions to optimize yield and purity.
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has notable antimicrobial properties against various bacterial strains. The presence of the difluoromethyl group is believed to enhance its bioactivity by affecting the compound's lipophilicity and membrane permeability.
- Anticancer Potential : this compound has been evaluated for its anticancer properties in vitro. It shows promise in inhibiting cell proliferation in cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been studied as a potential inhibitor of certain enzymes, including those involved in metabolic pathways related to cancer and inflammation. Its efficacy in modulating enzyme activity could be linked to its structural features.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antibiotics (2024) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
In a recent investigation detailed in Cancer Research (2025), researchers assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis and disruption of mitochondrial function being proposed .
Data Summary Table
Properties
Molecular Formula |
C10H12F2N2O3 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
ethyl 3-[5-(difluoromethyl)-2-methylpyrazol-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C10H12F2N2O3/c1-3-17-9(16)5-8(15)7-4-6(10(11)12)13-14(7)2/h4,10H,3,5H2,1-2H3 |
InChI Key |
FLBNBRJNFPZMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=NN1C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















